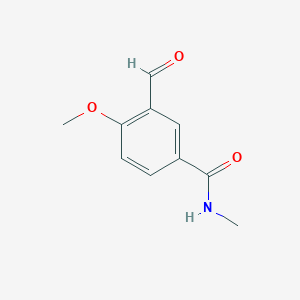

3-formyl-4-methoxy-N-methylbenzamide

Description

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-formyl-4-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C10H11NO3/c1-11-10(13)7-3-4-9(14-2)8(5-7)6-12/h3-6H,1-2H3,(H,11,13) |

InChI Key |

DEJYAEOBJFPPAD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)C=O |

Origin of Product |

United States |

Preparation Methods

From Substituted Benzoic Acids via N,N-Dimethylformamide (DMF) Mediated Methods

A widely used approach for N-methylbenzamide derivatives involves the reaction of substituted benzoic acids with N,N-dimethylformamide or methylamine sources under coupling or chlorination conditions.

- Method: Heating substituted benzoic acids with DMF can generate a Vilsmeier-type intermediate that facilitates chlorination and subsequent amide formation with methylamine.

- Reference: A study reports that heating benzoyl chloride in DMF at 150 °C leads to N,N-dimethylbenzamide formation, and similar strategies can be adapted for N-methylbenzamides by replacing dimethylamine with methylamine sources.

Ester-Amine Reaction Route

- Process: The reaction of methyl esters of substituted benzoic acids with methylamine under elevated temperature and pressure can yield N-methylbenzamides.

- Advantages: This method avoids acid chloride intermediates, reducing acid waste and simplifying purification.

- Conditions: Typically requires temperatures above 100 °C and sometimes high pressure (up to several bars).

- Reference: Patented processes describe the reaction of methyl benzoate derivatives with methylamine in methanol solvent at ~100 °C and slight overpressure to afford N-methylbenzamide derivatives with high purity and yield.

Introduction and Preservation of the 3-Formyl Group

The formyl group at the 3-position is sensitive to harsh reaction conditions. Therefore, synthetic routes often involve:

- Starting from 3-formyl-4-methoxybenzoic acid or its derivatives, if commercially available.

- Formylation after amide formation using selective oxidation or formylation methods under mild conditions.

- Protection strategies to prevent formyl group degradation during amide formation.

Specific Preparation Methods for this compound

Multi-step Synthesis via 3-Nitro-4-methoxybenzoyl Intermediates

Although this method is more common for related amides, it provides insight into the preparation of substituted benzamides:

- Step 1: Preparation of 3-nitro-4-chlorobenzoyl aniline by reaction of 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent at 70-100 °C, catalyzed by thionyl chloride or phosphorus oxychloride, yielding a high-purity intermediate (95-97% yield).

- Step 2: Nucleophilic substitution of chlorine with methoxide ion (sodium or potassium methoxide) in methanol under reflux to afford 3-nitro-4-methoxybenzoyl aniline (yield ~94.5%).

- Step 3: Reduction of the nitro group to amino group using hydrazine hydrate and ferrous catalyst under reflux, yielding 3-amino-4-methoxybenzamide derivatives.

- Note: While this method is for amino derivatives, it illustrates the substitution and amide formation strategies applicable to methoxy-substituted benzamides.

Direct Formylation of 4-Methoxy-N-methylbenzamide

- Approach: Starting from 4-methoxy-N-methylbenzamide, selective formylation at the 3-position can be achieved using electrophilic aromatic substitution with formylating agents such as the Vilsmeier-Haack reagent (formed from DMF and POCl3).

- Conditions: Typically performed at low temperature (0-5 °C) to avoid overreaction or decomposition.

- Yields: Moderate to good yields reported (30-60%) depending on substrate and reaction time.

One-Pot Tandem Chlorination and Amidation

- Method: Using a mixture of thionyl chloride and DMF to generate an in situ chlorinating agent that converts 3-formyl-4-methoxybenzoic acid to the acid chloride, which then reacts with methylamine to afford the N-methylbenzamide.

- Advantages: High yield, mild conditions, and operational simplicity.

- Reference: Patents and literature report yields above 80% for similar substituted benzamides using this approach.

Representative Data Table of Preparation Methods

Research Findings and Considerations

- Solvent Choice: Methanol and methanol-containing solvents are preferred for amidation due to good solubility and reaction medium uniformity.

- Catalysts: Hydrazine hydrate and ferrous salts are effective for nitro group reduction under mild conditions.

- Reaction Control: Temperature and reaction time are critical to prevent decomposition of the formyl group, especially during chlorination and amidation steps.

- Industrial Applicability: Methods involving solvent-free or low-solvent conditions with cheap catalysts and easy post-treatment are favored for scale-up.

- Purification: Flash column chromatography on silica gel is commonly used to purify the final compound in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

3-formyl-4-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-carboxy-4-methoxy-N-methylbenzamide.

Reduction: 3-hydroxymethyl-4-methoxy-N-methylbenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-formyl-4-methoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-catalyzed reactions involving amides.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formyl-4-methoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The formyl and methoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-formyl-4-methoxy-N-methylbenzamide are compared below with related benzamide derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Reactivity :

- The formyl group in this compound enhances its utility in condensation reactions (e.g., with hydrazines or amines) compared to bromo (inert) or hydroxy (hydrogen-bonding) analogs .

- Methoxy groups at the 4-position stabilize the aromatic ring via electron-donating effects, influencing electronic properties and solubility .

Crystallographic and Conformational Differences :

- In 4-methoxy-N-methylbenzamide, the amide group forms a dihedral angle of 10.6° with the benzene ring, facilitating hydrogen-bonded networks . The formyl substituent in the target compound may increase steric hindrance, altering packing efficiency.

Thiadiazole-containing analogs (e.g., 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide) highlight the role of heterocycles in bioactivity, a feature absent in the target compound .

Synthetic Flexibility :

- Bromo and hydroxy analogs are amenable to further functionalization (e.g., cross-coupling or oxidation), whereas the formyl group offers direct access to imine or hydrazone derivatives without additional steps .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-formyl-4-methoxy-N-methylbenzamide?

- Methodology :

- Amide Coupling : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to react a carboxylic acid precursor (e.g., 3-formyl-4-methoxybenzoic acid) with N-methylamine. Solvent choice (e.g., dichloromethane) and low-temperature conditions (-50°C) minimize side reactions .

- Protection/Deprotection : Protect the formyl group during synthesis if reactive intermediates are involved. For example, acetal protection can prevent undesired aldehyde reactivity during amide bond formation .

- Purification : Column chromatography or recrystallization in solvents like ethyl ether/pentane mixtures ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- IR Spectroscopy : Identify characteristic peaks for formyl (C=O stretch ~1700 cm⁻¹), methoxy (C-O stretch ~1250 cm⁻¹), and amide (N-H bend ~1550 cm⁻¹) groups .

- ¹H/¹³C NMR : Confirm substitution patterns:

- Formyl proton resonance at ~10 ppm (¹H).

- Methoxy group at ~3.8 ppm (¹H) and 55 ppm (¹³C).

- N-methyl protons at ~2.9 ppm (¹H) .

- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₁NO₃) with <1% deviation .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the synthesis efficiency of this compound?

- Optimization Strategies :

- Temperature Control : Maintain sub-zero temperatures (-50°C) during coupling to suppress hydrolysis or side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility, while dichloromethane improves reaction kinetics .

- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency by activating the carboxyl group .

- Continuous Flow Reactors : Improve yield and reduce reaction time compared to batch processes, as demonstrated for similar benzamides .

Q. What are the key considerations for evaluating the potential mutagenicity of this compound in laboratory settings?

- Risk Assessment :

- Ames Testing : Conduct bacterial reverse mutation assays to assess mutagenic potential. Compounds with structural analogs (e.g., anomeric amides) may require prioritization due to known mutagenicity risks .

- Hazard Analysis : Review decomposition products (e.g., via DSC analysis) and storage stability. Compound 3 in decomposes upon heating, necessitating strict temperature control .

- Safety Protocols : Use fume hoods, PPE (gloves, lab coats), and waste management per ACS guidelines. Mutagenicity levels comparable to benzyl chloride (low risk) suggest moderate precautions .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

- Experimental Design :

- pH Stability Study : Prepare buffered solutions (pH 2–10) and monitor compound degradation via HPLC or UV-Vis spectroscopy. Fluorescence studies on similar benzamides show optimal stability at pH 5 .

- Reactivity Analysis : Test aldehyde reactivity (e.g., Schiff base formation) under varying pH. Acidic conditions may protonate the formyl group, reducing nucleophilic attack .

Data Contradictions & Resolutions

- Coupling Agent Efficacy : and highlight DCC/HOBt for amide synthesis, while suggests continuous flow reactors for improved yields. Resolution: Use DCC/HOBt for small-scale synthesis and flow reactors for scalability.

- Mutagenicity : reports low mutagenicity for anomeric amides, but structural analogs in (benzothiazole derivatives) may exhibit higher risks. Resolution: Prioritize Ames testing for each derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.